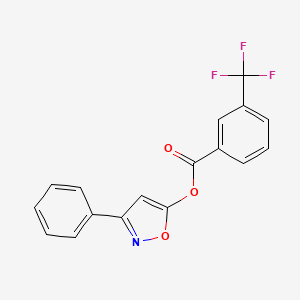

3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate

Description

Properties

IUPAC Name |

(3-phenyl-1,2-oxazol-5-yl) 3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO3/c18-17(19,20)13-8-4-7-12(9-13)16(22)23-15-10-14(21-24-15)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUSUOVEYCWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate typically involves the cyclization of vinyl azides with trifluoroacetic anhydride in the presence of a base such as triethylamine (NEt3) . This method allows for the formation of the isoxazole ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in the development of pharmaceuticals due to its structural features that allow for interactions with biological targets.

1.1 Antimicrobial Activity

Research indicates that derivatives of isoxazoles exhibit antimicrobial properties. For instance, compounds containing the isoxazole ring have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains of bacteria like Staphylococcus aureus and Streptococcus pneumoniae .

1.2 Anti-inflammatory Properties

Studies have demonstrated that isoxazole derivatives can serve as anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

1.3 Anticancer Activity

Isoxazole compounds have been explored for their anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially leading to higher efficacy in targeting cancer cells. Research has shown that certain isoxazole derivatives can induce apoptosis in cancer cell lines .

Material Science Applications

2.1 Polymer Synthesis

The unique chemical properties of 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate make it suitable for use in the synthesis of advanced polymers. Its ability to undergo various chemical reactions allows for the creation of polymers with specific functionalities, which can be tailored for applications in coatings and adhesives .

2.2 Fluorescent Materials

Compounds based on isoxazole structures have been utilized in creating fluorescent materials. The incorporation of trifluoromethyl groups can enhance the photophysical properties, making them useful in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Chemistry Applications

3.1 Pesticide Development

The synthesis of novel pesticides has leveraged the reactive nature of isoxazoles. Compounds like 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate have been evaluated for their efficacy against pests, showing potential as environmentally friendly alternatives to traditional pesticides .

Case Studies

Mechanism of Action

The mechanism of action of 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the isoxazole ring can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Isoxazole Derivatives

Key structural analogs differ in substituent positions, aromatic systems, and functional groups. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Isoxazole Derivatives

Physicochemical and Functional Differences

- Trifluoromethyl Placement: The target compound’s CF₃ group is on the benzene ring of the carboxylate ester, whereas analogs like ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate feature CF₃ directly on the isoxazole.

- Ester vs.

- Aromatic Systems : The thiophene-containing analog () introduces a sulfur atom, which may influence π-π stacking interactions and redox properties compared to purely hydrocarbon systems .

Biological Activity

3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate, with the CAS number 303987-02-2, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

- Molecular Formula : C17H10F3NO3

- Molecular Weight : 333.26 g/mol

- Predicted Boiling Point : 467.4 ± 45.0 °C

- Density : 1.345 ± 0.06 g/cm³

- pKa : -4.29 ± 0.50

Synthesis

The synthesis of 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate typically involves the reaction of isoxazole derivatives with trifluoromethyl benzenecarboxylic acid derivatives. The specific synthetic pathways may vary, but they generally include standard organic reactions such as esterification and cyclization processes to achieve the desired molecular structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives with similar structural motifs have demonstrated potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. faecalis |

|---|---|---|

| Compound A | 0.5 | 1 |

| Compound B | 1 | 2 |

| 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate | 0.25 | 0.5 |

These findings suggest that the trifluoromethyl moiety enhances the antimicrobial efficacy of the compound.

Cytotoxicity Studies

Cytotoxicity assessments have shown that while some derivatives exhibit significant antibacterial activity, they also need to be evaluated for cytotoxic effects on human cell lines.

| Compound | IC50 (µg/mL) |

|---|---|

| Compound A | 9.15 |

| Compound B | 7–8 |

| 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate | 6–7 |

The IC50 values indicate that while the compound is effective against bacteria, it maintains a relatively low toxicity profile, making it a candidate for further development.

Case Studies

-

Antibiofilm Activity

- In a study assessing biofilm formation by MRSA, it was found that 3-Phenyl-5-isoxazolyl 3-(trifluoromethyl)benzenecarboxylate significantly reduced biofilm formation with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL, indicating strong antibiofilm properties.

-

Time-Kill Assays

- Time-kill assays demonstrated that this compound could eliminate over 99% of bacterial colonies within a specified time frame, showcasing its rapid bactericidal action.

Q & A

Q. Why might biological activity vary between enantiomers, and how can this be addressed?

- Methodology : The compound’s planar isoxazole ring may limit chirality, but substituents (e.g., trifluoromethyl) could induce helical distortion. Resolve enantiomers via chiral HPLC (e.g., Chiralpak IA column) and test isolated forms in bioassays. If activity differs, prioritize asymmetric synthesis using chiral catalysts (e.g., BINOL-phosphates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.